molecular formula C14H9Cl2N3O2S B8590770 2-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

2-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Cat. No. B8590770
M. Wt: 354.2 g/mol
InChI Key: LZOSAGXRTVFGGZ-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to the step of Example 6-1, by use of 2,3-dichloroquinoxaline (5.00 g, 25.1 mmol) dissolved in dimethyl sulfoxide (100 mL), 2-chlorobenzene-1-sulfonamide (4.81 g, 25.1 mmol) and potassium carbonate (3.47 g, 25.1 mmol), the mixture was stirred and reacted at 150° C. for 3 hours. Then, slurry purification was performed using diisopropyl ether, to give 2-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide (Compound AD) (8.30 g, yield: 93%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step Two
Quantity
3.47 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([Cl:12])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20]([NH2:23])(=[O:22])=[O:21].C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20]([NH:23][C:2]1[C:11]([Cl:12])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)(=[O:22])=[O:21] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1Cl
Step Two
Name
Quantity
4.81 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)N
Name
Quantity
3.47 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 150° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then, slurry purification

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)NC1=NC2=CC=CC=C2N=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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